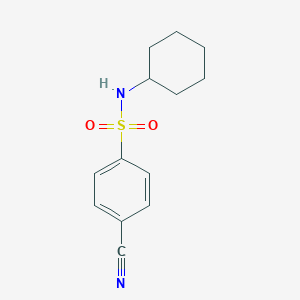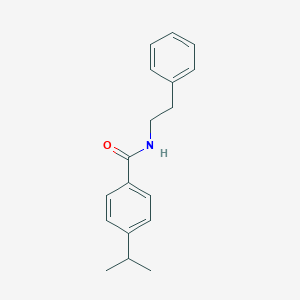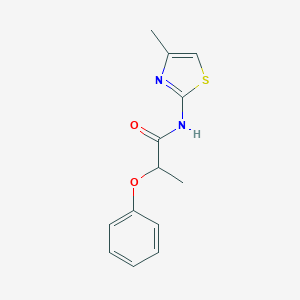
4-cyano-N-cyclohexylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-N-cyclohexylbenzenesulfonamide, also known as Pifithrin-α, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential applications in cancer treatment. It is a synthetic compound that was first synthesized in 2002 and has since been extensively studied for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 4-cyano-N-cyclohexylbenzenesulfonamideα involves the inhibition of p53 activity. Specifically, 4-cyano-N-cyclohexylbenzenesulfonamideα binds to the DNA-binding domain of p53, preventing it from binding to its target genes and activating their expression. This results in the inhibition of p53-mediated apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
4-cyano-N-cyclohexylbenzenesulfonamideα has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of p53 activity, it has been shown to inhibit the activity of other proteins involved in cell cycle regulation and DNA damage response. It has also been shown to have anti-inflammatory properties and to promote the survival of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-cyano-N-cyclohexylbenzenesulfonamideα in lab experiments is its specificity for p53 inhibition. This allows researchers to study the effects of p53 inhibition without affecting other pathways. However, one limitation is that the mechanism of action of 4-cyano-N-cyclohexylbenzenesulfonamideα is not fully understood, and its effects on other proteins and pathways may not be fully characterized.
Orientations Futures
There are a number of future directions for research on 4-cyano-N-cyclohexylbenzenesulfonamideα. One area of interest is its potential applications in cancer therapy. Further studies are needed to determine the efficacy and safety of 4-cyano-N-cyclohexylbenzenesulfonamideα in preclinical and clinical trials. Another area of interest is its potential applications in neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Further studies are needed to determine the effects of 4-cyano-N-cyclohexylbenzenesulfonamideα on neuronal survival and function. Additionally, further studies are needed to fully characterize the mechanism of action of 4-cyano-N-cyclohexylbenzenesulfonamideα and its effects on other proteins and pathways.
Méthodes De Synthèse
The synthesis of 4-cyano-N-cyclohexylbenzenesulfonamideα involves the reaction of 4-cyano-N-cyclohexylbenzenesulfonamide with a reducing agent such as sodium borohydride. The reaction takes place in an organic solvent such as methanol or ethanol and is typically carried out under reflux conditions. The resulting product is then purified through a series of chromatographic techniques to obtain a high purity compound.
Applications De Recherche Scientifique
4-cyano-N-cyclohexylbenzenesulfonamideα has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of p53, a tumor suppressor protein that is often mutated in cancer cells. By inhibiting p53, 4-cyano-N-cyclohexylbenzenesulfonamideα can prevent cancer cells from undergoing apoptosis, thereby promoting their survival. This makes 4-cyano-N-cyclohexylbenzenesulfonamideα a potential target for cancer therapy.
Propriétés
Formule moléculaire |
C13H16N2O2S |
|---|---|
Poids moléculaire |
264.35 g/mol |
Nom IUPAC |
4-cyano-N-cyclohexylbenzenesulfonamide |
InChI |
InChI=1S/C13H16N2O2S/c14-10-11-6-8-13(9-7-11)18(16,17)15-12-4-2-1-3-5-12/h6-9,12,15H,1-5H2 |
Clé InChI |
BIJWSQXNXMJXML-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C#N |
SMILES canonique |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B263728.png)
![2-{2-Chloro-4-[(ethylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B263729.png)
![N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B263730.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B263731.png)





![Ethyl 3-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B263741.png)


![3-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl methyl ether](/img/structure/B263748.png)
